Azul de ftalocianina BN

Descripción general

Descripción

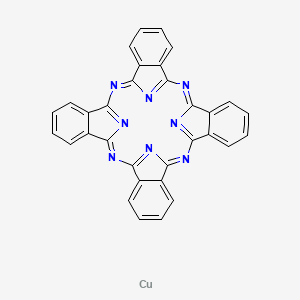

Phthalocyanine Blue BN, also known as copper phthalocyanine (CuPc), is a bright, crystalline, synthetic blue pigment from the group of phthalocyanine dyes . It is frequently used in paints and dyes .

Synthesis Analysis

The synthesis of copper phthalocyanine is relatively straightforward, involving readily available commodity starting materials to provide the products in high yield . After-treatments are required not only to convert the crude pigment into an appropriate pigmentary physical form, but also to provide stability .Molecular Structure Analysis

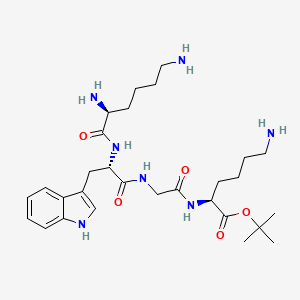

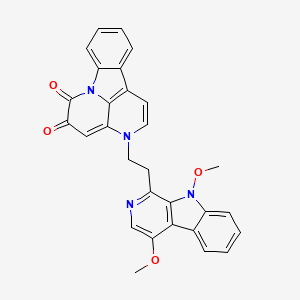

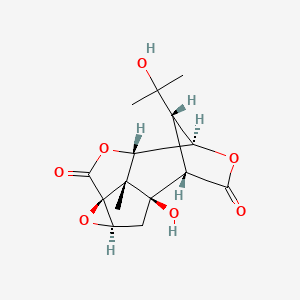

Copper phthalocyanine exhibits polymorphism. The α - and β -forms are the most important crystal phases used as pigments . The molecular formula of Phthalocyanine Blue BN is C32H16CuN8 .Chemical Reactions Analysis

Phthalocyanine (Pc), a conventional dyestuff exhibiting vivid blue or green color, has been utilized as a functional molecule for application in a variety of fields due to its excellent optical and electrochemical properties .Physical And Chemical Properties Analysis

Phthalocyanine Blue BN is highly valued for its superior properties such as light fastness, tinting strength, covering power and resistance to the effects of alkalis and acids . It has the appearance of a blue powder, insoluble in water and most solvents .Aplicaciones Científicas De Investigación

Propiedades ópticas y electroquímicas

El Azul de ftalocianina BN exhibe excelentes propiedades ópticas y electroquímicas. Se ha utilizado en la creación de nuevos sistemas π-conjugados destinados a desarrollar propiedades únicas. El control de las propiedades ópticas en las regiones visible e infrarroja cercana ha sido un área significativa de investigación .

Terapia fotodinámica

En el campo médico, el this compound se usa en terapia fotodinámica (PDT). La PDT es un tratamiento que utiliza agentes fotosensibilizadores, junto con la luz, para producir un efecto citotóxico principalmente en las células cancerosas .

Semiconductores y células solares

Las robustas propiedades electroquímicas del compuesto lo hacen adecuado para su uso en semiconductores y células solares. Su capacidad para absorber una amplia gama del espectro de luz lo convierte en un candidato ideal para aplicaciones fotovoltaicas .

Óptica no lineal

El this compound también se aplica en óptica no lineal. Se utiliza para la limitación óptica, que protege los dispositivos ópticos sensibles de ser dañados por rayos de luz intensos .

Electrotegrafía

En el campo de la electrotegrafía, el this compound se utiliza por sus capacidades de generación de carga. Ayuda en la producción de imágenes de alta calidad en impresoras láser y copiadoras .

Electrónica molecular

La molécula encuentra aplicación en electrónica molecular, donde se utiliza para crear componentes para dispositivos electrónicos a nivel molecular. Esto incluye el desarrollo de cables moleculares, interruptores y transistores .

Películas de Langmuir-Blodgett

El this compound se utiliza en la formación de películas de Langmuir-Blodgett. Estas películas se utilizan para crear recubrimientos ultrafinos y uniformes que son esenciales en varias aplicaciones de nanotecnología .

Imágenes de fluorescencia

Por último, el this compound sirve como un reportero de fluorescencia para imágenes in vitro e in vivo, reemplazando los fluoróforos de uso común como la fluoresceína y el verde de indocianina .

Mecanismo De Acción

Target of Action

Phthalocyanine Blue BN, also known as Copper Phthalocyanine (CuPc), is a synthetic blue pigment from the group of dyes based on phthalocyanines . Its primary targets are various surfaces and materials where it is applied as a pigment. It is extensively used in printing ink, paint, plastics, and a range of other applications .

Mode of Action

Phthalocyanine Blue BN interacts with its targets by adhering to the surface and imparting its brilliant blue color. This is due to the intense π–π* transitions within the ligand electronic system . The compound exhibits polymorphism, with the α- and β-forms being the most important crystal phases used as pigments .

Biochemical Pathways

Its intense absorption band at around 650 nm, referred to as the Q band, originates from the 18π-electron aromatic conjugated system, resulting in the characteristic blue or green color of the pigment .

Pharmacokinetics

It is insoluble in most solvents, including water . When solubilized into water using certain methods, it can yield clear and stable aqueous dispersions .

Result of Action

The result of Phthalocyanine Blue BN’s action is the imparting of a brilliant blue color to the materials it is applied to. It is highly valued for its superior properties such as light fastness, tinting strength, covering power, and resistance to the effects of alkalis and acids .

Action Environment

The action, efficacy, and stability of Phthalocyanine Blue BN can be influenced by various environmental factors. For instance, the compound exhibits polymorphism, and different forms may be more stable under certain conditions . Additionally, the compound’s solubility and dispersion can be affected by the presence of certain substances, such as laponite nano-clay carriers .

Safety and Hazards

Direcciones Futuras

Phthalocyanine Blue BN continues to be a subject of research due to its unique physical and chemical properties . Its potential applications in various fields such as catalysts, deodorants, optical discs, photodynamic therapy, semiconductors, solar cells, nonlinear optics, and so forth are being explored .

Análisis Bioquímico

Biochemical Properties

Phthalocyanine Blue BN has been utilized as a functional molecule in various fields due to its excellent optical and electrochemical properties

Cellular Effects

Phthalocyanine Blue BN has been found to have effects on various types of cells. For instance, it has been used as a photosensitizer in photodynamic therapy (PDT) of cancer . In this context, it has been shown to cause cell death in cancer cells when exposed to light

Molecular Mechanism

It is known that its intense absorption band, referred to as the Q band, originates from the 18π-electron aromatic conjugated system, resulting in the characteristic blue or green color of Phthalocyanine Blue BN This property is central to its function as a photosensitizer in PDT

Temporal Effects in Laboratory Settings

It is known that Phthalocyanine Blue BN exhibits high stability, which is one of its superior properties

Propiedades

| { "Design of the Synthesis Pathway": "Phthalocyanine Blue BN can be synthesized by the reaction of copper phthalocyanine with N,N-dimethylbenzylamine in the presence of a solvent.", "Starting Materials": [ "Copper phthalocyanine", "N,N-dimethylbenzylamine", "Solvent (such as chlorobenzene or dichlorobenzene)" ], "Reaction": [ "Copper phthalocyanine is added to the solvent and heated to dissolve.", "N,N-dimethylbenzylamine is added to the solution and the mixture is heated to reflux.", "The reaction mixture is stirred for several hours until the desired product is formed.", "The product is then filtered, washed, and dried to obtain Phthalocyanine Blue BN." ] } | |

Número CAS |

147-14-8 |

Fórmula molecular |

C32H16CuN8 |

Peso molecular |

576.1 g/mol |

Nombre IUPAC |

copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |

InChI |

InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |

Clave InChI |

VVOLVFOSOPJKED-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu] |

SMILES canónico |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu] |

Apariencia |

Solid powder |

Densidad |

1.62 g/cm³ |

melting_point |

600°C (dec.) |

Otros números CAS |

26893-93-6 147-14-8 |

Descripción física |

Dry Powder, Liquid; Dry Powder; Other Solid; Liquid; Dry Powder, Water or Solvent Wet Solid; Dry Powder, Liquid, Other Solid; NKRA; Water or Solvent Wet Solid Bright blue solid with purple luster; [Merck Index] Dark blue or dark purple crystalline powder; [MSDSonline] BRIGHT BLUE CRYSTALS. |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Solubility in water: none |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

copper phthalocyanine cuprolinic blue cupromeronic blue Monastral Blue B Monastral blue dye Monastral Fast Blue phthalocyanine blue |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-3-acetyloxy-2-[[(3S,8R,9S,10R,13S,14S,16S,17S)-3,17-dihydroxy-10,13-dimethyl-17-[(2S)-6-methyl-3-oxoheptan-2-yl]-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-16-yl]oxy]-5-hydroxyoxan-4-yl]oxy-4,5-dihydroxyoxan-3-yl] 4-methoxybenzoate](/img/structure/B1677800.png)